molecular formula C13H6I4O4 B028852 3,3',5,5'-Tetraiodothyroformic acid CAS No. 2055-97-2

3,3',5,5'-Tetraiodothyroformic acid

Cat. No.: B028852
CAS No.: 2055-97-2
M. Wt: 733.8 g/mol
InChI Key: HKJUOMPYMPXLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetraiodothyroformic acid is a monocarboxylic acid that carries four iodine substituents at positions 3, 3’, 5, and 5’. It is a deaminated analog of L-thyroxine (T4) and is known for its role as a thyroid hormone analog. This compound has significant biological and chemical properties, making it a subject of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetraiodothyroformic acid plays a significant role in biochemical reactions. It prevents the pro-angiogenesis actions of T4 and 3,5,3′-triiodo-L-thyronine . It acts as a thyrointegrin receptor antagonist , preventing the binding of thyroid hormones .

Cellular Effects

The effects of 3,3’,5,5’-Tetraiodothyroformic acid on various types of cells and cellular processes are profound. It influences cell function by interacting with the cell surface receptor for thyroid hormone on integrin αvβ3 . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetraiodothyroformic acid exerts its effects through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its ability to prevent the binding of thyroid hormones is a key aspect of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetraiodothyroformic acid typically involves the iodination of thyroformic acid derivatives.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetraiodothyroformic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetraiodothyroformic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce less iodinated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetraiodothyroformic acid is unique due to its specific iodine substitution pattern and its role as a thyrointegrin receptor antagonist. This makes it distinct from other thyroid hormone analogs in terms of its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUOMPYMPXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174553
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055-97-2
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRAIODOTHYROFORMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetraiodothyroformic acid
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetraiodothyroformic acid
Reactant of Route 3
Reactant of Route 3
3,3',5,5'-Tetraiodothyroformic acid
Reactant of Route 4
3,3',5,5'-Tetraiodothyroformic acid
Reactant of Route 5
3,3',5,5'-Tetraiodothyroformic acid
Reactant of Route 6
Reactant of Route 6
3,3',5,5'-Tetraiodothyroformic acid
Customer
Q & A

Q1: Does the distribution of tetraiodothyroformic acid in the body explain its effect on cholesterol?

A2: While the liver plays a crucial role in cholesterol metabolism, research indicates that the tissue distribution of tetraiodothyroformic acid doesn't fully explain its effects on cholesterol. [] Unlike d-triiodothyronine, another thyroxine analog with a pronounced effect on cholesterol, tetraiodothyroformic acid doesn't show a significantly higher concentration in the liver compared to skeletal muscle. [] This suggests that other mechanisms might be at play.

Q2: Has tetraiodothyroformic acid been identified in living organisms?

A3: Yes, tetraiodothyroformic acid has been identified in rat liver extracts using gas chromatography-mass spectrometry. [] This finding suggests that it might be a metabolite of tetraiodothyropyruvate, potentially formed through mitochondrial beta-oxidation. []

Q3: What is the structure of tetraiodothyroformic acid, and how does it differ from thyroxine?

A4: Tetraiodothyroformic acid (T4FA) is a structural analog of thyroxine (T4) with a key difference: the alanine side chain in T4 is replaced by a carboxyl group in T4FA. [] This modification contributes to the differences observed in their biological activities.

Q4: What is the current research focus regarding tetraiodothyroformic acid?

A6: While early research highlighted the potential of tetraiodothyroformic acid as a cholesterol-lowering agent, further research is needed to fully understand its mechanism of action, efficacy, and safety profile. [] Exploring its structure-activity relationship in comparison to other thyroxine analogs, particularly those with a more favorable effect on cholesterol and fewer side effects, will be crucial for future development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.